![molecular formula C17H18FN3O4 B4534352 ethyl N-{[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}glycinate](/img/structure/B4534352.png)

ethyl N-{[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}glycinate

Übersicht

Beschreibung

The research into ethyl N-(diphenylmethylene)glycinate and its derivatives provides a foundational understanding of the synthesis and reactivity of compounds with complex structures involving fluorophenyl and isoxazolopyridin moieties. These compounds are of interest due to their potential application in producing amino acids and heterocyclic compounds, which are significant in medicinal chemistry and material science.

Synthesis Analysis

Ethyl N-(diphenylmethylene)glycinate undergoes monoalkylations, dialkylations, and Michael additions under solid-liquid phase transfer catalysis conditions. This methodology offers a pathway to synthesize α-substituted aspartic and glutamic acid derivatives, along with bicyclic amino acids featuring pyrazolone and isoxazolone moieties (López et al., 1996).

Molecular Structure Analysis

Polysubstituted pyridines, such as ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate, exhibit nearly planar structures stabilized by various intermolecular interactions, including C—H⋯O, C—H⋯F, and C—H⋯π, showcasing the complex interplay of forces that influence the crystal structure of these compounds (Suresh et al., 2007).

Chemical Reactions and Properties

The synthesis of pyrroles via Ethyl N-(3-Oxo-1-alkenyl)glycinates illustrates the reactivity of ethyl glycinate derivatives towards forming heterocyclic compounds. This reactivity is crucial for developing novel compounds with potential biological activities (Hombrecher & Horter, 1990).

Physical Properties Analysis

Crystallographic studies of related compounds, like ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, provide insights into the molecular geometry, confirming the presence of boat conformations in the pyran ring and detailing how hydrogen bonding and weak π···π interactions contribute to the crystal stability (Kumar et al., 2018).

Chemical Properties Analysis

Catalyst-free synthesis approaches for generating novel zwitterion derivatives of 3-hydroxyimidazo[1,2-a]pyridine showcase innovative methods to produce complex heterocyclic structures without the need for metal catalysts, highlighting the versatility and eco-friendliness of modern synthetic techniques (Ghandi et al., 2017).

Wissenschaftliche Forschungsanwendungen

Fluorescent Sensors and Photophysics

Fluorescent pH Sensor Construction : A study focused on a heteroatom-containing organic fluorophore, which exhibits aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics. This fluorophore's behavior in solution and aggregated state, particularly its reversible emission switching between blue and dark states through protonation and deprotonation, enables its application as a fluorescent pH sensor. Such sensors can operate in both solution and solid states, making them valuable for detecting acidic and basic organic vapors (Yang et al., 2013).

Organic Synthesis and Catalysis

Phase-Transfer Catalysis in Organic Synthesis : Ethyl N-(diphenylmethylene)glycinate demonstrates its utility in monoalkylations, dialkylations, and Michael additions to ethylenic and acetylenic acceptors under solid-liquid phase transfer catalysis conditions. This compound's transformations lead to the synthesis of various derivatives, including α-alkylated aspartic and glutamic acid derivatives and α-substituted (E)-3,4-dehydroglutamic acids, showcasing its versatility in creating complex organic molecules (López et al., 1996).

Heterocyclic Chemistry

Isoxazolo[5,4-b]pyridine Derivatives Synthesis : The catalyst-free, one-pot, three-component condensation process for synthesizing novel isoxazolo[5,4-b]pyridine derivatives has been highlighted as an efficient method. This process involves the condensation of isatins, 3-methylisoxazol-5-amine, and cyclic enolizable carbonyl compounds, offering advantages such as less reaction time, easy work-up, and high yields (Meena et al., 2018).

Eigenschaften

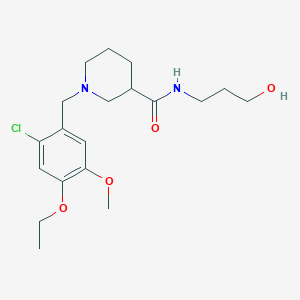

IUPAC Name |

ethyl 2-[[3-(3-fluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-5-carbonyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4/c1-2-24-15(22)9-19-17(23)21-7-6-14-13(10-21)16(20-25-14)11-4-3-5-12(18)8-11/h3-5,8H,2,6-7,9-10H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYFFNZGWVSPIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)N1CCC2=C(C1)C(=NO2)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-[2-(benzyloxy)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B4534272.png)

![4-[2-(1H-pyrazol-1-yl)ethyl]-1-(3-thienylmethyl)piperidine](/img/structure/B4534280.png)

![N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-4-(1H-pyrazol-5-yl)benzamide](/img/structure/B4534295.png)

![1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-4-(3-methylpyridin-4-yl)-1,4-diazepane](/img/structure/B4534297.png)

![2-{3-[1-(2-ethoxyethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B4534303.png)

![N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4534311.png)

![7-chloro-3-[2-(1H-imidazol-4-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B4534318.png)

![(1H-benzimidazol-2-ylmethyl)[(1-ethyl-1H-pyrazol-4-yl)methyl]isobutylamine](/img/structure/B4534334.png)

![1-[2-(1H-imidazol-1-yl)-3-pyridinyl]-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B4534344.png)

![2-{4-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4534356.png)

![1-[cyclohexyl(methyl)amino]-3-(4-{[(dicyclopropylmethyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B4534384.png)

![2-{4-[4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide](/img/structure/B4534389.png)